D-Glutamine methyl ester hydrochloride
CAS No.: 74817-54-2
Cat. No.: VC21202405
Molecular Formula: C6H13ClN2O3
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74817-54-2 |
---|---|
Molecular Formula | C6H13ClN2O3 |
Molecular Weight | 196.63 g/mol |
IUPAC Name | methyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride |
Standard InChI | InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m1./s1 |
Standard InChI Key | HGYBXODOMJPMNO-PGMHMLKASA-N |
Isomeric SMILES | COC(=O)[C@@H](CCC(=O)N)N.Cl |
SMILES | COC(=O)C(CCC(=O)N)N.Cl |
Canonical SMILES | COC(=O)C(CCC(=O)N)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
D-Glutamine methyl ester hydrochloride is an amino acid derivative with the CAS registry number 74817-54-2. It is the hydrochloride salt of D-glutamine methyl ester, which contains a methyl esterified carboxyl group of the amino acid D-glutamine .
Chemical Structure and Properties
The compound has a molecular formula of C6H13ClN2O3 with a calculated molecular weight of 196.63 g/mol . Its chemical structure consists of a D-glutamine backbone with a methyl ester group attached to the α-carboxyl group, forming a hydrochloride salt. The IUPAC name is (R)-methyl 2,5-diamino-5-oxopentanoate hydrochloride .
Structural Representations
Several nomenclature systems are used to describe this compound:
Table 1: Structural Identifiers for D-Glutamine Methyl Ester Hydrochloride
Identifier Type | Representation |
---|---|
IUPAC Name | (R)-methyl 2,5-diamino-5-oxopentanoate hydrochloride |
Alternate Names | D-Glutamine methyl ester hydrochloride; Methyl D-glutaminate hydrochloride |
SMILES | COC(=O)C@@HN.Cl |
InChIKey | Not explicitly provided in sources |
The compound features a chiral center with R-configuration (D-enantiomer), distinguishing it from its L-enantiomer counterpart .
Synthesis Methods
General Esterification Approaches
The synthesis of amino acid methyl ester hydrochlorides, including D-Glutamine methyl ester hydrochloride, typically involves the esterification of the corresponding amino acid with methanol under acidic conditions. Several methods have been reported for this type of transformation .
Trimethylchlorosilane-Mediated Esterification
A convenient synthesis method for amino acid methyl esters uses trimethylchlorosilane (TMSCl) as a catalyst. This approach allows for the room temperature reaction of amino acids with methanol, yielding the corresponding methyl ester hydrochlorides in good to excellent yields . This method is compatible with various amino acids, including those with side-chain functionalities like glutamine.
Table 2: Typical Reaction Conditions for TMSCl-Mediated Esterification
Parameter | Condition |
---|---|
Reagents | Amino acid, Methanol, Trimethylchlorosilane |
Temperature | Room temperature |
Reaction Time | 12-24 hours |
Workup | Concentration on rotary evaporator |
Product Form | Crystalline solid (hydrochloride salt) |
The general procedure involves:
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Addition of TMSCl to the amino acid
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Addition of methanol and stirring at room temperature
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Monitoring by TLC until completion
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Concentration to obtain the product amino acid ester hydrochloride
Alternative Synthesis Approaches
Alternative methods for synthesizing amino acid methyl esters include:
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Thionyl chloride/methanol system (requires strict temperature control between -5 to 0°C)
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Continuous passage of HCl gas through a refluxing mixture of the amino acid in methanol
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H2SO4-catalyzed esterification in methanol (similar to approaches used for L-glutamic acid esters)
The TMSCl/methanol system is considered more operationally convenient compared to these alternatives .
Applications
Peptide Synthesis
The primary application of D-Glutamine methyl ester hydrochloride is in peptide synthesis, where it serves as a protected building block for incorporating D-glutamine residues into peptides . The methyl ester protection of the α-carboxyl group allows for controlled peptide bond formation at the desired position.
Research Applications
As a D-amino acid derivative, this compound has potential applications in:
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Synthesis of D-amino acid containing peptides with enhanced stability against proteolytic degradation
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Development of peptide-based pharmaceuticals with improved pharmacokinetic properties
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Structure-activity relationship studies comparing L- and D-amino acid derivatives
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Biochemical research investigating the role of D-amino acids in biological systems
Comparative Studies with L-Enantiomer
The availability of both D- and L-enantiomers of glutamine methyl ester hydrochloride facilitates comparative studies investigating the impact of stereochemistry on biological activity and chemical reactivity . These studies can provide insights into receptor specificity and structure-function relationships of glutamine-containing compounds.
Parameter | Specification |
---|---|
CAS Number | 74817-54-2 |
Formula | C6H13ClN2O3 |
Molecular Weight | 196.63 g/mol |
Purity | >95% |
Form | White to pale yellow crystalline powder |
Storage | 2-8°C |
Shipping Condition | Room temperature stable |
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